2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms into the quinolinone structure.
Amination: Introduction of the amino group at the 3-position.
Reduction: Reduction of the quinolinone to the dihydroquinolinone form.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch processing: For small to medium-scale production.
Continuous flow processing: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Further reduction to tetrahydroquinolinone.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinolinone derivatives.
Reduction: May yield tetrahydroquinolinone derivatives.
Substitution: May yield various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without the amino, bromo, and chloro substitutions.
3-aminoquinolinone: A similar compound with an amino group at the 3-position.
6-bromoquinolinone: A similar compound with a bromine atom at the 6-position.
7-chloroquinolinone: A similar compound with a chlorine atom at the 7-position.
Uniqueness
2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
61548-59-2 |
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Molecular Formula |
C9H8BrClN2O |
Molecular Weight |
275.53 g/mol |
IUPAC Name |
3-amino-6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-1-4-2-7(12)9(14)13-8(4)3-6(5)11/h1,3,7H,2,12H2,(H,13,14) |
InChI Key |
YBUNVPAMAJADON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC(=C(C=C21)Br)Cl)N |
Origin of Product |
United States |
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